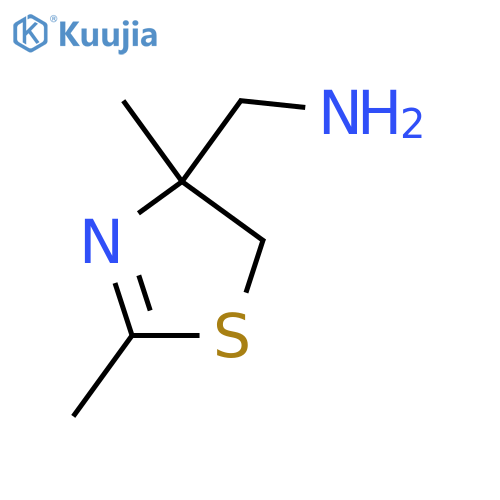

Cas no 2361771-01-7 ((2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine)

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine

- EN300-1720981

- 2361771-01-7

-

- インチ: 1S/C6H12N2S/c1-5-8-6(2,3-7)4-9-5/h3-4,7H2,1-2H3

- InChIKey: XROOVINAVDNFJR-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC(C)(CN)C1

計算された属性

- せいみつぶんしりょう: 144.07211956g/mol

- どういたいしつりょう: 144.07211956g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 63.7Ų

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1720981-0.5g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 0.5g |

$671.0 | 2023-09-20 | ||

| Enamine | EN300-1720981-2.5g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 2.5g |

$1370.0 | 2023-09-20 | ||

| Enamine | EN300-1720981-5.0g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 5g |

$2028.0 | 2023-06-04 | ||

| Enamine | EN300-1720981-1g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 1g |

$699.0 | 2023-09-20 | ||

| Enamine | EN300-1720981-10.0g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 10g |

$3007.0 | 2023-06-04 | ||

| Enamine | EN300-1720981-0.25g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 0.25g |

$642.0 | 2023-09-20 | ||

| Enamine | EN300-1720981-10g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 10g |

$3007.0 | 2023-09-20 | ||

| Enamine | EN300-1720981-0.05g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 0.05g |

$587.0 | 2023-09-20 | ||

| Enamine | EN300-1720981-1.0g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 1g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1720981-0.1g |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine |

2361771-01-7 | 0.1g |

$615.0 | 2023-09-20 |

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine 関連文献

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

(2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamineに関する追加情報

Introduction to (2,4-Dimethyl-4,5-Dihydro-1,3-Thiazol-4-Yl)Methanamine (CAS No. 2361771-01-7)

(2,4-Dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine, identified by the CAS registry number 2361771-01-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The thiazole ring system is a heterocyclic structure that has been implicated in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.

The molecular structure of (2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine comprises a thiazole ring with substituents at positions 2 and 4. The presence of methyl groups at these positions contributes to the compound's stability and bioavailability. Additionally, the methanamine group attached to the thiazole ring introduces a basic nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions. These structural features make the compound a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the potential of thiazole derivatives as scaffolds for designing novel bioactive molecules. For instance, researchers have reported that certain thiazole analogs exhibit potent inhibitory activity against enzymes involved in inflammatory pathways. This suggests that (2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine could be a valuable lead compound for developing anti-inflammatory agents. Furthermore, the compound's ability to modulate cellular signaling pathways has been explored in preclinical models, demonstrating its potential as a therapeutic agent in chronic inflammatory diseases.

In terms of synthesis, (2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine can be prepared through various routes depending on the availability of starting materials and desired regioselectivity. One common approach involves the cyclization of an appropriate diamine derivative under acidic or basic conditions. The reaction conditions are critical in determining the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses of thiazole derivatives, reducing production costs and environmental impact.

The physical properties of (2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine are essential for its characterization and application. The compound is typically a crystalline solid with a melting point ranging between 90°C and 100°C. Its solubility in common solvents such as water and organic solvents varies depending on the solvent's polarity. This information is crucial for optimizing its formulation into pharmaceutical dosage forms or other applications.

The biological evaluation of (2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-Yl)methanamine has revealed interesting pharmacokinetic profiles. Preclinical studies indicate that the compound exhibits moderate absorption when administered orally and demonstrates good bioavailability. Its distribution patterns suggest selective accumulation in certain tissues, which may be advantageous for targeted therapies. However, further studies are required to fully understand its pharmacokinetics and safety profile.

In conclusion, (2,4-Dimethyl - 4 , 5 - dihydro - 1 , 3 - thiazol - 4 - yl ) methanamine , with CAS No. 2361771 - 01 - 7 strong>, represents a promising compound with diverse applications in drug discovery and development . Its unique structural features , combined with recent advances in synthetic methodologies , make it an attractive candidate for further exploration . As research continues to uncover its full potential , this compound is poised to contribute significantly to the advancement of medicinal chemistry . p > article > response >

2361771-01-7 ((2,4-dimethyl-4,5-dihydro-1,3-thiazol-4-yl)methanamine) 関連製品

- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)

- 1311313-78-6(1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride)

- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)

- 2305448-39-7(N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide)

- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)

- 519148-72-2(Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)

- 1017456-61-9(1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid)

- 2694747-40-3(1-(2,5-dibromopyridin-3-yl)ethyl(methyl)amine)

- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)

- 1261678-21-0(2-(4-(Difluoromethoxy)-2-methylbenzoyl)pyridine)